1-Methyl-2-(pyrrolidin-2-yl)piperidine
Overview
Description
1-Methyl-2-(pyrrolidin-2-yl)piperidine is a compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various intra- and intermolecular reactions . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives are formed through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
Pyrrolidine derivatives are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Structural Analysis
- Thioanalogues Synthesis: A study reported the synthesis of thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione. These compounds were analyzed using NMR, IR, UV, mass spectroscopy, and X-ray diffraction, providing insight into their structural characteristics (Wojciechowska-Nowak et al., 2011).
Medicinal Chemistry
- Synthesis for Medicinal Purposes: Another research proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry. The method involved catalytic hydrogenation of pyrrolylpyridine, which is more practical for producing larger quantities (Smaliy et al., 2011).
Pharmaceutical Applications
- Pyrrolidine Derivatives as Anti-Alzheimer's Agents: A series of N-benzylated pyrrolidin-2-one / imidazolidin-2-one derivatives were synthesized and evaluated for anti-Alzheimer's activity. These analogs were designed based on the structure of the drug donepezil, used for Alzheimer's disease treatment (Gupta et al., 2020).
Chemical Synthesis and Analysis
- Ultrasound- and Microwave-Assisted Synthesis: The synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their antimicrobial activity was studied. This involved Claisen-Schmidt condensation under ultrasound and microwave irradiation, revealing notable antimicrobial properties (Ashok et al., 2014).
Inhibition and Interaction Studies
- Corrosion Inhibition Studies: Piperidine derivatives were studied for their adsorption and corrosion inhibition properties on iron surfaces, utilizing quantum chemical calculations and molecular dynamics simulations. This research contributes to understanding the chemical interactions and efficiencies of piperidine derivatives in corrosion inhibition (Kaya et al., 2016).
Mechanism of Action
Target of Action
1-Methyl-2-(pyrrolidin-2-yl)piperidine is a compound that belongs to the class of organic compounds known as N-acylpyrrolidines Compounds with a pyrrolidine ring have been reported to show bioactivity against various targets . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-3-2-6-10(12)9-5-4-7-11-9/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPIGAZJLHCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288220 | |
Record name | 1-Methyl-2-(2-pyrrolidinyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-17-1 | |
Record name | 1-Methyl-2-(2-pyrrolidinyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-(2-pyrrolidinyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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